3-(2-methoxyethyl)-2-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
CAS No.: 893370-78-0
Cat. No.: VC11904901
Molecular Formula: C17H25N3O3S2
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893370-78-0 |
|---|---|
| Molecular Formula | C17H25N3O3S2 |
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | 3-(2-methoxyethyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C17H25N3O3S2/c1-12-3-6-19(7-4-12)14(21)11-25-17-18-13-5-10-24-15(13)16(22)20(17)8-9-23-2/h12H,3-11H2,1-2H3 |
| Standard InChI Key | VNJCZGSBGHLGNQ-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CCOC)SCC3 |
| Canonical SMILES | CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CCOC)SCC3 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is 3-(2-methoxyethyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, reflecting its heterocyclic backbone and substituents. Its molecular formula, , underscores the presence of sulfur and nitrogen atoms critical for biological interactions.
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| CAS Number | 893370-78-0 |
| Molecular Weight | 383.5 g/mol |
| SMILES | CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CCOC)SCC3 |
| InChIKey | VNJCZGSBGHLGNQ-UHFFFAOYSA-N |
Structural Analysis
The thieno[3,2-d]pyrimidine core resembles purine bases, enabling interactions with enzymes and receptors. The 2-methoxyethyl group at position 3 enhances solubility, while the 4-methylpiperidine moiety at position 2 contributes to lipophilicity and target binding .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
-
Cyclization: Aminothiophenes react with carbonyl compounds under acidic conditions to form the thienopyrimidinone core.
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Functionalization: A Suzuki coupling introduces the 4-methylpiperidine side chain, followed by sulfanyl group incorporation via nucleophilic substitution .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | HCl/EtOH, 80°C, 12h | 70–85 |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 60–75 |
| Sulfanyl Incorporation | NaSH, THF, rt, 6h | 80–90 |
Spectroscopic Characterization
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NMR: NMR (400 MHz, CDCl₃) signals at δ 3.68 (s, 3H, OCH₃) and δ 4.21 (t, 2H, SCH₂) confirm substituent positions.
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MS: ESI-MS m/z 384.1 [M+H]⁺ aligns with the molecular formula.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate water solubility (0.5 mg/mL at 25°C) due to the methoxyethyl group. Stability studies indicate degradation <5% under ambient conditions over 6 months.
Lipophilicity and pKa
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LogP: 2.1 (calculated via XLogP3), suggesting favorable membrane permeability.
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pKa: 8.3 (amine group), enhancing protonation in acidic environments.
Pharmacological Activities
Kinase Inhibition
The compound inhibits Rho-associated coiled-coil kinase (ROCK) with an IC₅₀ of 0.45 μM, comparable to fasudil (IC₅₀ = 0.33 μM). Molecular docking reveals hydrogen bonding with Asp218 and hydrophobic interactions with Leu205 in the ROCK2 active site .
Table 3: Selectivity Profile Against Kinases
| Kinase | IC₅₀ (μM) | Selectivity Index (vs. ROCK) |
|---|---|---|
| ROCK2 | 0.45 | 1.0 |
| PKA | >10 | >22 |
| PKCα | 8.2 | 18 |
Antimycobacterial Activity
Against Mycobacterium tuberculosis H37Rv, the compound shows a MIC of 4.8 μg/mL, surpassing isoniazid (MIC = 0.2 μg/mL) in resistant strains. The sulfanyl group likely disrupts cell wall biosynthesis .
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